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molecular formula C10H10ClN3OS B1355093 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine CAS No. 63894-67-7

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

Cat. No. B1355093
M. Wt: 255.72 g/mol
InChI Key: YPVVQAPITTYKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354528B2

Procedure details

To a suspension of 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 18 (90.2 g, 0.350 mol, 1.0 equiv.) in THF (anhydrous, 1400 ml) at −78° C. was added slowly 2.5 M solution of n-BuLi in hexanes (169 ml, 0.522 mol, 1.2 equiv.). The resulting slurry was allowed to warm up to −60° C. and a clear brown solution was observed. The solution was then cooled to −78° C. and DMF (anhydrous, 38.67 g, 0.530 mole, 1.5 equiv.) was added slowly. The resulting solution was stirred at −78° C. for 0.5 hour, and warmed up slowly to 0° C. over a period of 1-1.5 hours. The solution was then poured slowly to a mixture of 0.25 M aq. hydrochloric acid (3.0 L) and ice water (1.4 L). The resulting slurry was stirred at 0-10° C. for 0.5 hour, filtered and rinsed with cold water (0.5 L). The cake was dried in vacuum oven at 55° C. for 24 hours to afford 2-chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde 19 as a light yellow solid (90.8 g, 91% yield). 1H NMR (400 MHz, DMSO-d6) δ 3.778 (t, J=4.8 Hz, 4H), 3.990 (t, J=4.8 Hz, 4H), 8.756 (s, 1H), 10.022 (s, 1H). LCMS (ESI pos) m/e 285 (M+1).
Quantity
90.2 g
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
169 mL
Type
reactant
Reaction Step Two
Name
Quantity
38.67 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1.4 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[C:5]2[CH:10]=[CH:9][S:8][C:6]=2[N:7]=1.[Li]CCCC.CN([CH:25]=[O:26])C.Cl>C1COCC1>[Cl:1][C:2]1[N:3]=[C:4]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[C:5]2[CH:10]=[C:9]([CH:25]=[O:26])[S:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
90.2 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)SC=C2)N2CCOCC2
Name
Quantity
1400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
169 mL
Type
reactant
Smiles
Step Three
Name
Quantity
38.67 g
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
3 L
Type
reactant
Smiles
Cl
Name
ice water
Quantity
1.4 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −78° C. for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed up slowly to 0° C. over a period of 1-1.5 hours
Duration
1.25 (± 0.25) h
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred at 0-10° C. for 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with cold water (0.5 L)
CUSTOM
Type
CUSTOM
Details
The cake was dried in vacuum oven at 55° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)SC(=C2)C=O)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 90.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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